Home > Products > Screening Compounds P145936 > 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate
2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate -

2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate

Catalog Number: EVT-5504648
CAS Number:
Molecular Formula: C21H15BrClNO4
Molecular Weight: 460.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-bromo-3-(4’-chlorophenyl)-4-methylcoumarin

Compound Description: 6-bromo-3-(4’-chlorophenyl)-4-methylcoumarin (C16H10BrClO2) is a coumarin derivative. In the study where its crystal structure was analyzed, it was purchased from the Indofine Chemical Company. [] The study focuses on characterizing the compound's crystal structure, highlighting features like the planarity of the coumarin moiety and the twisting of the phenyl ring. []

Relevance: While not directly sharing the same core structure as the target compound, 6-bromo-3-(4’-chlorophenyl)-4-methylcoumarin exhibits structural similarities. Both compounds feature a halogenated aromatic ring (bromine and chlorine in both cases) and an acetate group. Additionally, the coumarin core structure shares a degree of resemblance with the quinoline moiety present in the target compound, both being aromatic heterocycles containing oxygen. The presence of these shared functionalities and structural motifs suggests a potential relationship between the two compounds, possibly as members of a broader class of halogenated aromatic compounds with potential biological activity. []

2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline-8-ol

Compound Description: This compound is a styrylquinoline derivative studied for its in vitro and in vivo antileishmanial activity. [] The presence of the 8-hydroxyquinoline moiety is notable, as it is a known metal-chelating group. []

Relevance: 2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline-8-ol is structurally similar to 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate in several ways. Both compounds contain a quinoline core structure. Additionally, both feature a vinyl linker connecting the quinoline moiety to a chlorinated aromatic ring. This shared structural scaffold suggests that the two compounds might belong to the same chemical class and potentially exhibit similar biological activities. []

4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl acetate

Compound Description: This compound, also a styrylquinoline derivative, displayed significant activity against intracellular amastigotes of Leishmania (V) panamensis. [] In in vivo studies using hamsters, a topical cream containing 2% of this compound led to clinical improvement in 80% of the animals. []

Relevance: 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl acetate bears a close structural resemblance to 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate. Both compounds feature a quinoline ring linked via a vinyl group to a halogenated aromatic ring that also carries an acetate group. The key difference lies in the halogen substitution pattern on the aromatic ring (bromo vs. bromo-chloro) and the position of the acetate group on the quinoline ring (4 vs. 8). Despite these minor variations, the significant structural overlap strongly suggests that they are part of the same chemical class and could share a similar mechanism of action. []

4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate

Compound Description: This styrylquinoline compound exhibited significant activity against Leishmania (V) panamensis amastigotes. [] In a hamster model of cutaneous leishmaniasis, topical application of this compound resulted in a complete cure in 20% of the animals and clinical improvement in another 40%. []

Relevance: This compound shares a common structural scaffold with 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate. Both possess a quinoline ring system connected by a vinyl linker to an aromatic ring bearing an acetate group. The presence of these shared structural features suggests that these compounds belong to the same chemical class and could potentially exhibit similar biological activity profiles. []

2-{(E)-2-[2-(acetyloxy)-5-nitrophenyl]ethenyl}quinoline-8-yl acetate

Compound Description: This compound is a styrylquinoline derivative investigated for antileishmanial activity. [] While it shares structural similarities with other active compounds in the study, its specific biological activity data is not provided in the abstract. []

Relevance: This compound bears a striking structural resemblance to 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate. Both compounds share a core structure consisting of a quinoline ring system, a vinyl linker, and an aromatic ring with an acetate group. The primary difference lies in the substitution on the aromatic ring (nitro in this compound vs. bromo-chloro in the target compound) and the position of the acetate group on the quinoline ring (8 vs. 4). Despite these subtle variations, the strong structural similarity suggests that these compounds belong to the same chemical class and might exhibit overlapping biological activities. []

Properties

Product Name

2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate

IUPAC Name

[2-[(E)-2-(2-acetyloxy-3-bromo-5-chlorophenyl)ethenyl]quinolin-4-yl] acetate

Molecular Formula

C21H15BrClNO4

Molecular Weight

460.7 g/mol

InChI

InChI=1S/C21H15BrClNO4/c1-12(25)27-20-11-16(24-19-6-4-3-5-17(19)20)8-7-14-9-15(23)10-18(22)21(14)28-13(2)26/h3-11H,1-2H3/b8-7+

InChI Key

DOTVHTSYTIHJQN-BQYQJAHWSA-N

SMILES

CC(=O)OC1=CC(=NC2=CC=CC=C21)C=CC3=C(C(=CC(=C3)Cl)Br)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=NC2=CC=CC=C21)C=CC3=C(C(=CC(=C3)Cl)Br)OC(=O)C

Isomeric SMILES

CC(=O)OC1=CC(=NC2=CC=CC=C21)/C=C/C3=C(C(=CC(=C3)Cl)Br)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.